Dihydropyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

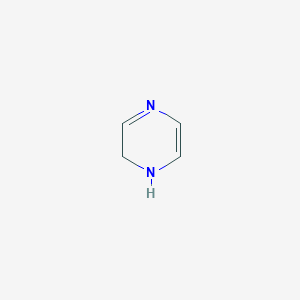

Dihydropyrazine is a useful research compound. Its molecular formula is C4H6N2 and its molecular weight is 82.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Materials Science Applications

1.1 Flexible Temperature Sensors

Recent advancements have demonstrated the potential of dihydropyrazine-based polymers in developing flexible temperature sensors. These sensors are fabricated using π-conjugated polymers that exhibit high solubility in green solvents like water and alcohol. The polymers synthesized via direct arylation polymerization show moderate electrical conductivity, making them suitable for temperature sensing applications.

- Key Findings :

- Temperature Coefficient of Resistance (TCR) : Up to -1.5% °C⁻¹ between 20–60 °C.

- Processing : Utilizes ethylene glycol on flexible polyethylene terephthalate substrates.

- Environmental Impact : The synthesis process eliminates toxic byproducts, aligning with sustainable practices in sensor manufacturing .

Table 1: Properties of this compound-Based Polymers for Temperature Sensors

| Property | Value |

|---|---|

| TCR | Up to -1.5% °C⁻¹ |

| Electrical Conductivity | 10−4 to 10−1 S cm⁻¹ |

| Solvent Compatibility | Water and Alcohol |

Organic Chemistry Applications

2.1 Synthesis of Derivatives

Dihydropyrazines serve as precursors for synthesizing various derivatives, which have implications in medicinal chemistry and organic synthesis. For instance, the methylation of symmetrical dihydropyrazines yields high percentages of pyrazine derivatives, showcasing their utility in creating complex organic molecules.

- Case Study : Methylation reactions yielded pyrazine derivatives with up to 95% efficiency, indicating the high reactivity and utility of dihydropyrazines in organic transformations .

Biomedical Applications

3.1 Cytotoxicity Studies

Research has explored the cytotoxic effects of this compound compounds, particularly their mechanisms of action against cancer cells. These studies hypothesize that dihydropyrazines induce cytotoxicity through specific molecular pathways that can be targeted for therapeutic purposes.

- Key Insights :

Photodynamic Therapy

This compound derivatives are being investigated as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer that utilizes light-activated compounds to induce cell death.

- Application Overview :

Solar Cell Technology

5.1 Band Bending Effects in Perovskite Solar Cells

This compound has been studied as a reductant in enhancing the performance of tin-based perovskite solar cells. The addition of this compound affects band bending at interfaces within solar cell structures, improving charge transport and stability.

Eigenschaften

Molekularformel |

C4H6N2 |

|---|---|

Molekulargewicht |

82.10 g/mol |

IUPAC-Name |

1,2-dihydropyrazine |

InChI |

InChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-3,6H,4H2 |

InChI-Schlüssel |

QYMGRIFMUQCAJW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=NC=CN1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.